N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S2/c1-15(27)23-17-6-9-19-20(14-17)33-22(24-19)25-21(28)16-4-7-18(8-5-16)34(29,30)26(10-12-31-2)11-13-32-3/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCXUKJRVDXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O6S2 |
| Molecular Weight | 474.59 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The biological activity of benzothiazole derivatives, including this compound, is often linked to their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antioxidant Activity : Benzothiazole derivatives can scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Effects : The compound may disrupt microbial cell wall synthesis or function by interfering with essential metabolic processes.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacteria and fungi:
| Compound | MIC (μg/mL) | Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide | 16 | Escherichia coli |
| N-(6-acetamidobenzo[d]thiazol-2-yl)-4-chlorobenzamide | 64 | Candida albicans |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. A recent investigation demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF-7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 8.5 |
These findings indicate that this compound could potentially serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazole derivatives:
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various benzothiazole compounds against clinical isolates. The results indicated that modifications in the substituents significantly influenced their activity profiles.
- Cytotoxicity Assay : An assay conducted on human cancer cell lines revealed that compounds with similar structures induced apoptosis through mitochondrial pathways, suggesting a mechanism involving caspase activation.
- In Vivo Studies : Animal models treated with benzothiazole derivatives showed reduced tumor growth rates compared to control groups, supporting the in vitro findings regarding their anticancer properties.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Benzothiazole Derivatives
(a) 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide ()
- Structural Differences : Replaces the 6-acetamido group with 6-chloro and 4-methyl substituents.
- The bis(2-methoxyethyl)sulfamoyl group is retained, suggesting shared pharmacokinetic properties with the target compound .
(b) N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-(dibutylsulfamoyl)benzamide ()
- Structural Differences : Substitutes bis(2-methoxyethyl) with dibutyl groups on the sulfamoyl moiety.
- Implications : The dibutyl groups increase lipophilicity (higher LogP), which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the target compound’s bis(2-methoxyethyl) group, which balances polarity and lipophilicity .
(c) N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
- Structural Differences : Features a nitro group at position 6 and a thiadiazole-thioacetamide side chain.
Sulfamoylbenzamide Derivatives with Heterocyclic Cores
(a) LMM5 and LMM11 ()
- Structural Differences : 1,3,4-Oxadiazole cores with benzyl/methyl or cyclohexyl/ethyl sulfamoyl groups.
- Implications : These compounds inhibit C. albicans via thioredoxin reductase inhibition, a mechanism distinct from benzothiazole derivatives. Their sulfamoyl groups are less polar than the target compound’s bis(2-methoxyethyl) substituent, possibly reducing solubility .
(b) Compound 50 and 2D216 ()
- Structural Differences: Aminothiazole cores with dimethylsulfamoyl or piperidinylsulfonyl groups.
- Implications : These act as NF-κB signal enhancers, highlighting the role of sulfonamide substituents in modulating intracellular signaling. The target compound’s bis(2-methoxyethyl) group may offer improved metabolic stability over dimethyl or piperidinyl groups .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Physicochemical Parameters
*Estimated using XLogP3 or analogous methods.
Key Observations :
Anticancer and Kinase Inhibition
- N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives (): Exhibit VEGFR-2 inhibition (IC50 < 1 μM) and antiproliferative activity against cancer cell lines (e.g., MCF-7). Molecular docking studies suggest interactions with kinase ATP-binding pockets .
- The bis(2-methoxyethyl) group may enhance binding to hydrophilic kinase domains .
Antifungal Activity
Signal Modulation
- Compound 50/2D216 (): Prolong NF-κB signaling in TLR-activated cells. The target compound’s sulfamoyl group could similarly influence signaling pathways, though this requires validation .
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is typically constructed via condensation of 2-aminothiophenol derivatives with carbonyl-containing substrates . For 6-acetamidobenzo[d]thiazol-2-amine, the synthesis proceeds as follows:
Step 1: Bromination of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate
- Reagents : Copper(II) bromide (2.70 g, 12.09 mmol), tert-butyl nitrite (1.8 mL, 15.13 mmol), anhydrous acetonitrile.
- Conditions : 0–5°C for 10 minutes, followed by room-temperature stirring for 2 hours.
- Outcome : Yields 2-bromo-6-ethoxycarbonylbenzothiazole (1.90 g) as an orange-tan solid.
- Characterization :
Step 2: Acetamido Group Introduction
- Reagents : Acetic anhydride, pyridine.
- Conditions : Reflux in dichloromethane for 4–6 hours.
- Outcome : Hydrolysis of the ethoxycarbonyl group to carboxylic acid, followed by acetylation yields 6-acetamidobenzo[d]thiazole-2-amine.
Synthesis of 4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoyl Chloride
Chlorosulfonation of Benzoic Acid
Step 1: Sulfonation
- Reagents : Chlorosulfonic acid (8.0 mL), benzoic acid (1 mmol).
- Conditions : 10°C with careful addition to control exothermicity.
- Outcome : 3-(Chlorosulfonyl)benzoic acid.
Step 2: Sulfonamide Formation
- Reagents : Bis(2-methoxyethyl)amine (1.5 mmol), acetone.
- Conditions : Reflux for 3–4 hours.
- Outcome : 4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoic acid.
Step 3: Acid Chloride Preparation
- Reagents : Thionyl chloride (1 mmol).
- Conditions : Reflux for 3 hours, followed by solvent evaporation.
- Outcome : 4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoyl chloride.
Final Coupling Reaction
Amide Bond Formation
- Reagents : 6-Acetamidobenzo[d]thiazol-2-amine (1.5 mmol), 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride (1 mmol), anhydrous dimethylformamide (DMF).
- Conditions : Reflux for 6–8 hours under nitrogen atmosphere.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
- Yield : 65–75% (reported for analogous benzothiazole benzamides).
Analytical Validation
- FTIR (KBr) :
- 1H NMR (DMSO-d₆) :
- High-Resolution Mass Spectrometry (HRMS) :
Optimization and Challenges
Critical Parameters
- Temperature Control : Exothermic reactions during chlorosulfonation require rigorous cooling to prevent side reactions.
- Solvent Selection : Anhydrous acetonitrile and DMF minimize hydrolysis of acid chlorides.
- Purification : Recrystallization from ethanol ensures removal of unreacted amines and sulfonic acids.
Side Reactions and Mitigation
- Over-Sulfonation : Controlled reagent stoichiometry prevents polysubstitution.
- Oxidation of Benzothiazole : Nitrogen purging during bromination suppresses oxidative degradation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Condensation Route | Benzothiazole core → Acetamidation → Coupling | 68 | 98.5 | |
| Direct Heteroarylation | One-pot benzothiazole formation | 72 | 97.8 |
Industrial-Scale Considerations
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains three critical structural motifs:
- A benzo[d]thiazole core linked to an acetamido group at position 6, which enhances electron density and potential hydrogen-bonding interactions.
- A bis(2-methoxyethyl)sulfamoyl group at position 4 of the benzamide, contributing to solubility and modulating steric effects.
- A benzamide backbone that facilitates π-π stacking and interactions with biological targets like enzymes or receptors. These features collectively influence reactivity (e.g., susceptibility to nucleophilic substitution at the sulfamoyl group) and bioactivity (e.g., antimicrobial or anticancer potential via enzyme inhibition) .
Q. What synthetic routes are commonly employed for synthesizing benzo[d]thiazole-containing sulfamoylbenzamides?
Synthesis typically involves:
- Step 1: Preparation of the 6-acetamidobenzo[d]thiazole intermediate via cyclization of thiourea derivatives with halogenated acetophenones.
- Step 2: Coupling with 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Key reagents include acyl chlorides, coupling agents like EDCI/HOBt, and anhydrous solvents to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Reaction Optimization: Use high-purity starting materials, controlled temperatures (0–5°C for acylation steps), and inert atmospheres to prevent side reactions.
- Purification: Employ gradient elution in HPLC or flash chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
- Analytical Validation: Confirm purity via LC-MS (>95%) and structural integrity using -/-NMR spectroscopy. Monitor reactive intermediates in real time using FTIR for sulfamoyl group stability .
Q. What strategies resolve contradictory data on the antimicrobial efficacy of sulfamoylbenzamide derivatives?
- Standardized Assays: Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v).
- Stability Studies: Assess compound degradation in culture media via UV-Vis spectroscopy.
- Synergistic Screening: Test combinations with β-lactam antibiotics to identify potentiation effects, addressing potential resistance mechanisms .
Q. How can molecular docking and spectroscopy elucidate interactions between this compound and biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like dihydrofolate reductase (DHFR). Prioritize poses with strong hydrogen bonds between the sulfamoyl group and catalytic residues (e.g., Asp27 in E. coli DHFR).
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified enzymes, with immobilization via amine coupling.
- Fluorescence Quenching: Monitor tryptophan residue changes in target proteins upon ligand binding to confirm conformational shifts .
Methodological Considerations for Data Interpretation
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
- LC-MS/MS: Identify hydrolyzed products (e.g., free benzo[d]thiazole or sulfamic acid derivatives) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).
- X-ray Crystallography: Resolve structures of stable metabolites to clarify bioactivity pathways.
- Stability-Indicating Methods: Use accelerated stability studies (40°C/75% RH) with HPLC-UV tracking .
Q. How do structural modifications at the bis(2-methoxyethyl)sulfamoyl group impact pharmacokinetic properties?
- LogP Analysis: Replace methoxyethyl groups with shorter chains (e.g., methyl) to assess hydrophilicity via shake-flask experiments.
- CYP450 Inhibition Screening: Use human liver microsomes to evaluate metabolic stability and drug-drug interaction risks.
- Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fractions, correlating with bioavailability .
Tables for Comparative Analysis
Table 1: Key Functional Groups and Their Roles
| Group | Role in Reactivity | Role in Bioactivity |
|---|---|---|
| Benzo[d]thiazole | Electron-rich aromatic system for π-stacking | Binds hydrophobic enzyme pockets (e.g., kinase ATP sites) |
| Bis(2-methoxyethyl)sulfamoyl | Enhances solubility via ether linkages | Modulates selectivity for bacterial vs. mammalian targets |
| Acetamido | Stabilizes thiazole conformation via intramolecular H-bonds | Mimics peptide bonds in enzyme substrates |
Table 2: Common Contradictions in Biological Data and Solutions
| Contradiction | Possible Cause | Resolution Strategy |
|---|---|---|
| Variable MIC values across labs | Assay media composition differences | Standardize using Mueller-Hinton broth + 2% NaCl |
| Inconsistent enzyme inhibition | Ligand tautomerism | Perform quantum mechanical calculations (e.g., DFT) to identify dominant tautomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
